molecular formula C10H18O3 B13615550 2-(1-(Tert-butoxymethyl)cyclopropyl)acetic acid

2-(1-(Tert-butoxymethyl)cyclopropyl)acetic acid

Cat. No.: B13615550
M. Wt: 186.25 g/mol
InChI Key: KRMRJBBNXFYLJA-UHFFFAOYSA-N
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Description

2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid is an organic compound with the molecular formula C11H19NO4 It is characterized by the presence of a cyclopropyl ring, a tert-butoxy group, and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid typically involves the protection of amines using tert-butyloxycarbonyl (Boc) groups. The Boc group is introduced by reacting the amino substrate with di-tert-butyl dicarbonate under basic conditions The cyclopropyl ring can be formed through cyclopropanation reactions, which involve the addition of carbenes to alkenes

Industrial Production Methods

Industrial production of 2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid may involve large-scale cyclopropanation and carboxylation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the tert-butoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted acetic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl ring and tert-butoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{1-[(tert-butoxy)carbonyl]amino}methylcyclopropyl}acetic acid
  • **2-{1-[(tert-butoxy)carbonyl]methylcyclopropyl}acetic acid

Uniqueness

2-{1-[(tert-butoxy)methyl]cyclopropyl}acetic acid is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C10H18O3

Molecular Weight

186.25 g/mol

IUPAC Name

2-[1-[(2-methylpropan-2-yl)oxymethyl]cyclopropyl]acetic acid

InChI

InChI=1S/C10H18O3/c1-9(2,3)13-7-10(4-5-10)6-8(11)12/h4-7H2,1-3H3,(H,11,12)

InChI Key

KRMRJBBNXFYLJA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OCC1(CC1)CC(=O)O

Origin of Product

United States

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